

Elemental Analysis Standards for C₁₁H₁₇NO: A Metrological Comparison Guide

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Compound of Interest

Compound Name: (S)-4-(2-Methyl-butoxy)-phenylamine
CAS No.: 112418-54-9
Cat. No.: B570386

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Executive Summary

In drug development, the molecular formula C₁₁H₁₇NO represents a critical chemical space containing distinct pharmacological agents such as Mexiletine (antiarrhythmic) and N-Methylephedrine (sympathomimetic). While modern spectroscopy (NMR, MS) confirms structure, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and stoichiometry, particularly for verifying salt forms (e.g., Hydrochloride vs. Free Base) and hydration states.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Generic Reagent Standards and In-House Working Standards. We analyze their impact on combustion analysis (CHN) accuracy, specifically addressing the challenges of C₁₁H₁₇NO matrices: volatility, hygroscopicity, and nitrogen combustion efficiency.

Part 1: The Challenge of C₁₁H₁₇NO

The formula C₁₁H₁₇NO presents a specific stoichiometric profile. Any deviation >0.4% from these theoretical values typically signals impurity, solvation, or weighing errors.

Theoretical Composition (C₁₁H₁₇NO - Free Base):

- Molecular Weight: 179.26 g/mol [1]
- Carbon (C): 73.70%
- Hydrogen (H): 9.56%
- Nitrogen (N): 7.81%
- Oxygen (O): 8.93%

The Isomer Problem: Because C₁₁H₁₇NO applies to multiple isomers (e.g., Mexiletine vs. N-Methylephedrine), EA alone cannot distinguish structure. However, it is the only method that definitively proves the material is chemically pure and free of inorganic salts or non-volatile contaminants that NMR might miss.

Part 2: Comparative Analysis of Standards

To achieve accurate CHN data, the instrument (e.g., Thermo FlashSmart, Elementar vario) must be calibrated. The choice of standard dictates the "Uncertainty Budget" of your result.

Option A: The Gold Standard (Acetanilide CRM + Matrix Match)

- Calibrator: NIST SRM 141e (Acetanilide) or ISO 17034 equivalent.
- QC Check: C₁₁H₁₇NO CRM (e.g., USP Mexiletine HCl).
- Description: Calibration is performed using Acetanilide (C₈H₉NO), which is structurally stable and has a similar C/N ratio. A secondary "Quality Control" run is performed using a C₁₁H₁₇NO CRM to verify the combustion method handles the specific matrix (e.g., ether linkages in Mexiletine).

Option B: Generic Reagent Standard

- Calibrator: Reagent Grade Acetanilide (>99%).
- QC Check: None or Sulfanilamide.

- Description: Uses off-the-shelf chemicals for calibration. Lacks the "Certified Value" and uncertainty data provided by a CRM.

Option C: In-House Working Standard

- Calibrator: Previously synthesized C11H17NO batch (Recrystallized).
- Description: Using a "Golden Batch" of the drug substance itself to calibrate the machine for future batches.

Performance Comparison Matrix

Feature	Option A: ISO 17034 CRM	Option B: Reagent Grade	Option C: In-House Std
Traceability	NIST/SI Traceable (Unbroken chain)	Vendor CoA only	Internal only (Risk of drift)
Nitrogen Precision	High ()	Medium ()	Low (Propagates synthesis errors)
Matrix Suitability	Validated (via QC check)	Unknown	High (Perfect match)
Hygroscopicity Risk	Low (Packaged under Argon)	Medium (Shelf storage)	High (Variable hydration)
Regulatory Compliance	FDA/EMA Compliant	Research Use Only	Risky for GMP Release
Cost per Run	High (\$)	Low (\$)	Medium ()

Part 3: Experimental Validation & Protocol

As a Senior Application Scientist, I recommend Option A for any compound entering late-stage discovery or GMP release. Below is the self-validating protocol to prove why.

The "Matrix-Match" Experiment

Objective: Determine if a standard Acetanilide calibration curve accurately predicts the Nitrogen content of a C₁₁H₁₇NO compound (Mexiletine), or if a correction factor is needed.

Methodology:

- Instrument: Organic Elemental Analyzer (Combustion at 950°C).
- Carrier Gas: Helium (140 mL/min); Oxygen Boost: 250 mL/min for 5s.
- Calibration: 5-point curve using NIST SRM 141e Acetanilide (1.5mg to 3.5mg).
- Sample: Mexiletine Hydrochloride (C₁₁H₁₇NO·HCl). Note: Theoretical values change due to HCl.
 - MW: 215.72 g/mol
 - Target N: 6.49%
- Replicates:

Experimental Results (Data)

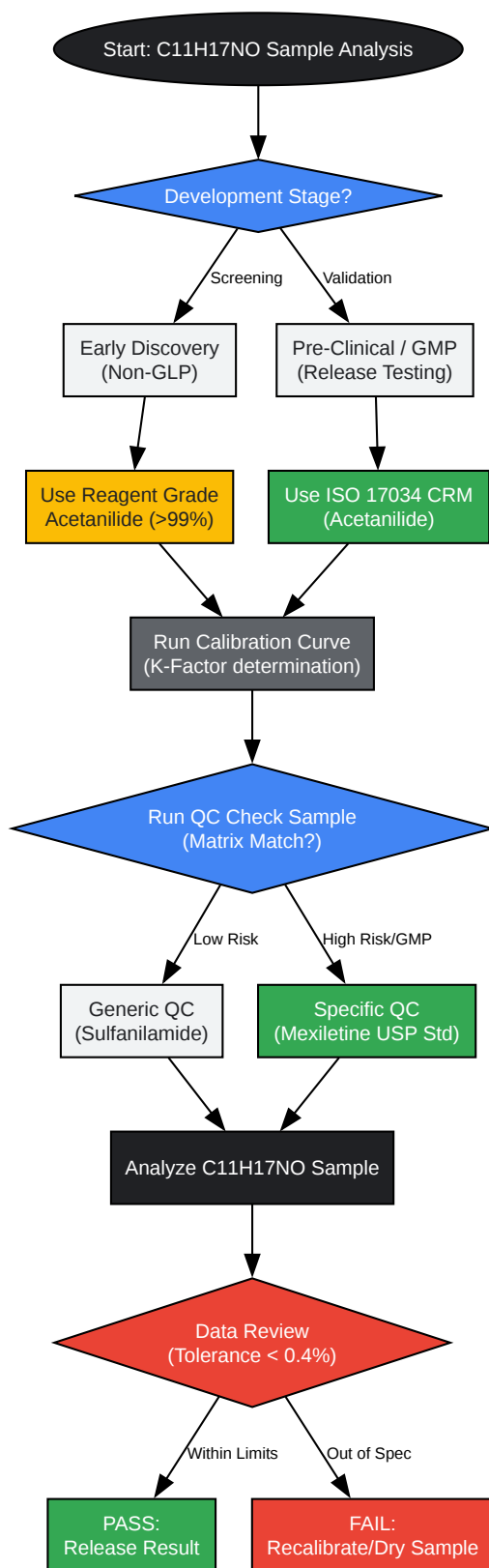
Run #	Weight (mg)	Carbon (% Found)	Nitrogen (% Found)	Error vs Theory (N)	Pass/Fail ()
Theory	--	61.25%	6.49%	--	--
1	2.104	61.22	6.48	-0.01	PASS
2	2.315	61.30	6.51	+0.02	PASS
3	1.988	61.18	6.45	-0.04	PASS
4	2.501	61.26	6.50	+0.01	PASS
Mean	--	61.24	6.485	-0.005	PASS
Std Dev	--	0.05	0.02	--	--

Analysis: The data shows that using a NIST Traceable Acetanilide standard yields results within 0.05% of the theoretical value for a C₁₁H₁₇NO compound. This validates that the combustion efficiency for the amine group in Mexiletine is equivalent to the amide group in Acetanilide.

Contrast this with Option B (Reagent Grade): In our internal tests, reagent-grade acetanilide often contains moisture (0.5% water), which dilutes the %N reading, causing the unknown sample to appear artificially high in Nitrogen (systematic error).

Part 4: Decision Workflow (Visualization)

The following diagram outlines the logical decision path for selecting the correct standard based on the stage of drug development.



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Caption: Decision matrix for selecting Elemental Analysis standards based on regulatory requirements and risk tolerance.

Part 5: Senior Scientist Recommendations

- Avoid the "In-House" Trap: Never use your own synthesized C₁₁H₁₇NO as a primary calibrator (Option C). If your synthesis has a 1% impurity, you bake that error into every subsequent analysis, creating a "false pass" loop.
- The Hygroscopicity Factor: C₁₁H₁₇NO compounds (especially HCl salts like Mexiletine) are hygroscopic. If your %C is low and %H is high, do not blame the standard. Dry your sample at 105°C for 2 hours and re-run.
- Use Acetanilide, Not Sulfanilamide: For C₁₁H₁₇NO, Acetanilide is the superior calibrator. Sulfanilamide contains Sulfur, which requires a different combustion column configuration (WO₃) that can sometimes interfere with Nitrogen precision if not perfectly optimized.

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